molecular formula C21H22N2OS B11820407 2-amino-5-[2-(4-ethoxyphenyl)ethenyl]-7,7-dimethyl-6H-1-benzothiophene-3-carbonitrile

2-amino-5-[2-(4-ethoxyphenyl)ethenyl]-7,7-dimethyl-6H-1-benzothiophene-3-carbonitrile

Cat. No.: B11820407
M. Wt: 350.5 g/mol
InChI Key: HOULKZBIBGUWGG-UHFFFAOYSA-N
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Description

2-amino-5-[2-(4-ethoxyphenyl)ethenyl]-7,7-dimethyl-6H-1-benzothiophene-3-carbonitrile is a complex organic compound with a molecular formula of C21H22N2OS This compound is notable for its unique structure, which includes a benzothiophene core, an ethoxyphenyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-[2-(4-ethoxyphenyl)ethenyl]-7,7-dimethyl-6H-1-benzothiophene-3-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzothiophene Core: This step involves the cyclization of a suitable precursor to form the benzothiophene ring.

    Introduction of the Ethoxyphenyl Group: This step involves the coupling of the benzothiophene core with an ethoxyphenyl derivative under specific conditions.

    Addition of the Carbonitrile Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:

    Catalytic Reactions: Using catalysts to enhance the reaction rate and selectivity.

    Purification Steps: Employing methods such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-amino-5-[2-(4-ethoxyphenyl)ethenyl]-7,7-dimethyl-6H-1-benzothiophene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution Reagents: Such as halogens (Cl2, Br2) or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of benzothiophene oxides.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

2-amino-5-[2-(4-ethoxyphenyl)ethenyl]-7,7-dimethyl-6H-1-benzothiophene-3-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-5-[2-(4-ethoxyphenyl)ethenyl]-7,7-dimethyl-6H-1-benzothiophene-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-5-[2-(4-methoxyphenyl)ethenyl]-7,7-dimethyl-6H-1-benzothiophene-3-carbonitrile
  • 2-amino-5-[2-(4-chlorophenyl)ethenyl]-7,7-dimethyl-6H-1-benzothiophene-3-carbonitrile

Uniqueness

2-amino-5-[2-(4-ethoxyphenyl)ethenyl]-7,7-dimethyl-6H-1-benzothiophene-3-carbonitrile is unique due to its specific ethoxyphenyl group, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C21H22N2OS

Molecular Weight

350.5 g/mol

IUPAC Name

2-amino-5-[2-(4-ethoxyphenyl)ethenyl]-7,7-dimethyl-6H-1-benzothiophene-3-carbonitrile

InChI

InChI=1S/C21H22N2OS/c1-4-24-16-9-7-14(8-10-16)5-6-15-11-17-18(13-22)20(23)25-19(17)21(2,3)12-15/h5-11H,4,12,23H2,1-3H3

InChI Key

HOULKZBIBGUWGG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC2=CC3=C(C(C2)(C)C)SC(=C3C#N)N

Origin of Product

United States

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